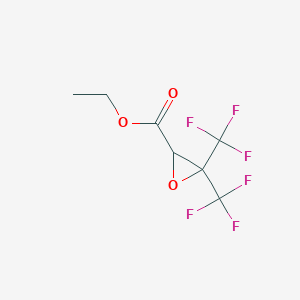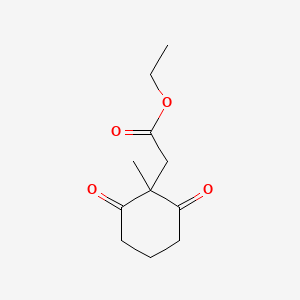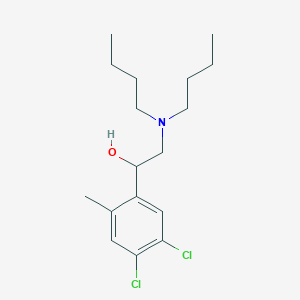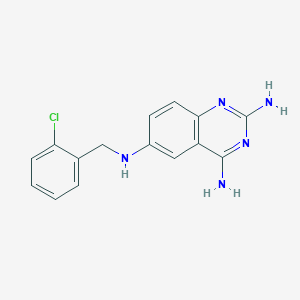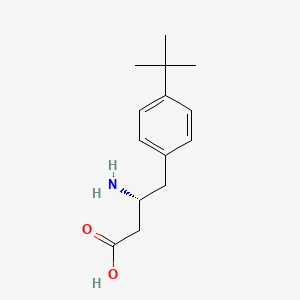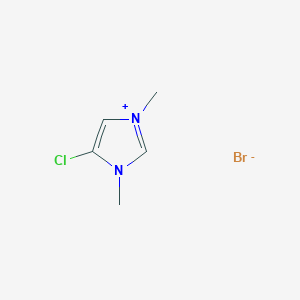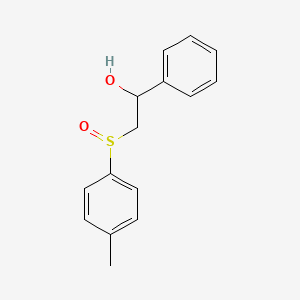
3-Carbamoyl-1,1-dimethyl-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoyl-1,1-dimethyl-urea is a chemical compound that belongs to the class of urea derivatives. It is characterized by the presence of a carbamoyl group attached to a dimethyl-substituted urea structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1,1-dimethyl-urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of dimethylamine with isocyanates under controlled conditions to form the desired urea derivative . Another approach involves the use of carbamoyl chlorides, which react with dimethylamine to yield the target compound .
Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally friendly processes. For instance, the reaction of dimethylamine with potassium isocyanate in water without organic co-solvents has been developed as a practical and efficient method . This approach not only ensures high yields but also minimizes environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Carbamoyl-1,1-dimethyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted urea compounds .
Wissenschaftliche Forschungsanwendungen
3-Carbamoyl-1,1-dimethyl-urea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Carbamoyl-1,1-dimethyl-urea involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylurea: Similar in structure but lacks the carbamoyl group.
N-Methyl-N’-carbamoylurea: Contains a carbamoyl group but differs in the substitution pattern.
N,N’-Dimethyl-N-carbamoylurea: Another related compound with different substitution.
Uniqueness: 3-Carbamoyl-1,1-dimethyl-urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
7710-35-2 |
|---|---|
Molekularformel |
C4H9N3O2 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
3-carbamoyl-1,1-dimethylurea |
InChI |
InChI=1S/C4H9N3O2/c1-7(2)4(9)6-3(5)8/h1-2H3,(H3,5,6,8,9) |
InChI-Schlüssel |
RDFARSDVIWJBII-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


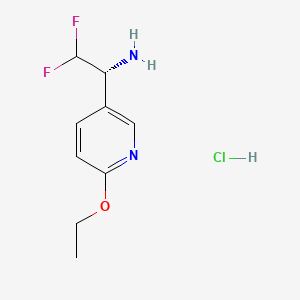
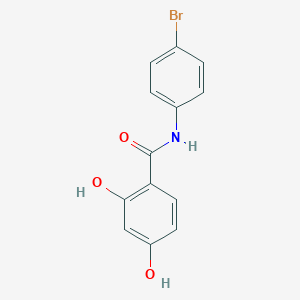
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
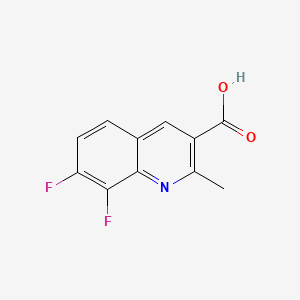
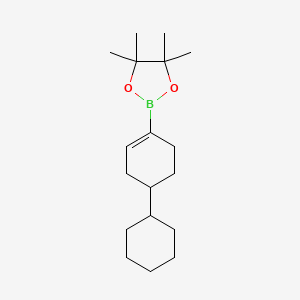
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
